
N-Desmethyl Imatinib
Vue d'ensemble
Description
Le N-Désméthyl Imatinib est un métabolite pharmacologiquement actif de l'Imatinib, un inhibiteur de tyrosine kinase bien connu utilisé principalement dans le traitement de la leucémie myéloïde chronique (LMC) et des tumeurs stromales gastro-intestinales (GIST). Ce composé est formé par le processus métabolique impliquant les enzymes du cytochrome P450, en particulier CYP3A4 et CYP3A5 . Le N-Désméthyl Imatinib conserve une activité biologique significative, comparable à celle de son composé parent, l'Imatinib .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : Le N-Désméthyl Imatinib est synthétisé par la déméthylation de l'Imatinib. Le processus implique généralement l'utilisation d'agents déméthylants spécifiques dans des conditions contrôlées. Une méthode courante implique l'utilisation d'enzymes du cytochrome P450, en particulier CYP3A4 et CYP3A5, qui facilitent l'élimination d'un groupe méthyle de l'Imatinib .
Méthodes de Production Industrielle : Dans un contexte industriel, la production de N-Désméthyl Imatinib implique des processus de biotransformation à grande échelle utilisant des systèmes microbiens ou enzymatiques. Ces systèmes sont optimisés pour améliorer le rendement et la pureté du composé. Le processus est soigneusement surveillé pour garantir la cohérence et la qualité .
Analyse Des Réactions Chimiques
Key Production Steps
-
The demethylation step achieves 8–24% conversion efficiency from imatinib under optimized acidic conditions .
-
Final purification employs chromatographic techniques to minimize impurities like desmethyl derivatives .
Metabolic Pathways and Enzymatic Reactions
This compound is primarily formed via hepatic cytochrome P450 (CYP) enzymes:
Enzymatic Contributions
-
Autoinhibition : Imatinib and this compound inhibit CYP3A4, CYP2C8, and CYP2D6, reducing their own metabolic rates .
-
Metabolite Potency : this compound exhibits 3x lower Bcr-Abl kinase inhibition compared to imatinib .
Transport and Cellular Interactions
This compound interacts with membrane transporters, influencing its bioavailability:
P-glycoprotein (P-gp) Substrate Activity
Cell Line | Intracellular Accumulation (µM) | P-gp Expression | Reference |
---|---|---|---|
K562 (sensitive) | 12.5 ± 1.8 | Low | |
K562/Dox (resistant) | 4.2 ± 0.9 | High |
-
P-gp efflux reduces intracellular concentrations by 66% in resistant cells .
-
Competitive inhibition of P-gp with verapamil restores accumulation by 2.5-fold .
Protein Binding and Pharmacokinetic Effects
This compound exhibits high plasma protein binding (98.2–99.7%), influencing its unbound fraction:
Binding Characteristics
Protein | Binding Affinity (K<sub>d</sub>, nM) | Impact on Unbound Fraction |
---|---|---|
Albumin (ALB) | 220 ± 45 | Inverse correlation |
α1-Acid glycoprotein | 85 ± 20 | Direct correlation |
-
Total plasma concentrations >3,500 ng/mL reduce protein binding efficacy by 12% .
-
Genetic polymorphisms (e.g., SLC22A1 rs755828176) increase unbound metabolite levels by 1.8-fold .
Analytical Quantification Methods
High-performance liquid chromatography tandem mass spectrometry (HPLC-MS/MS) is the gold standard for detection:
Chromatographic Conditions
Parameter | Specification | Reference |
---|---|---|
Column | Polaris C18-A (250 × 2.0 mm, 5 µm) | |
Mobile Phase | Methanol-water (65:35) + 7 mM NH<sub>4</sub>OAc | |
MRM Transition | 480.2 → 394.0 (this compound) |
Applications De Recherche Scientifique
Pharmacokinetics and Drug Interactions
N-Desmethyl imatinib is primarily metabolized through cytochrome P450 enzymes CYP2C8 and CYP3A4, contributing to its pharmacokinetic profile. A study developed a physiologically based pharmacokinetic model that illustrates how both imatinib and its metabolite interact with various drugs, highlighting their roles as both victims and perpetrators in drug-drug interactions (DDIs) . This model aids in predicting potential DDIs involving common medications such as rifampicin and ketoconazole, which can significantly alter the efficacy and safety of imatinib therapy.
Table 1: Summary of Drug-Drug Interactions Involving this compound
Perpetrator Drug | Effect on this compound | Clinical Implications |
---|---|---|
Rifampicin | Decreases plasma concentration | Reduced efficacy of imatinib therapy |
Ketoconazole | Increases plasma concentration | Risk of toxicity and adverse effects |
Gemfibrozil | Alters metabolism | Requires dose adjustment |
Genetic Polymorphisms and Efficacy
Research has shown that genetic polymorphisms in metabolizing enzymes can influence the concentrations of this compound in patients. A study involving 62 patients with GIST demonstrated that specific single nucleotide polymorphisms (SNPs) significantly affected the unbound concentrations of both imatinib and its metabolite, correlating these levels with adverse drug reactions (ADRs) . For instance, patients with certain genotypes exhibited higher trough plasma concentrations, suggesting a need for personalized dosing strategies based on genetic profiling.
Table 2: Genetic Polymorphisms Impacting this compound Levels
SNP | Genotype | Effect on Concentration |
---|---|---|
rs755828176 | GA | Higher unbound this compound levels |
rs3814055 | CC | Elevated total imatinib concentrations |
Therapeutic Monitoring
Therapeutic drug monitoring (TDM) is essential for optimizing treatment with imatinib and its metabolite. A study involving 102 CML patients highlighted significant variability in drug levels among individuals, emphasizing the importance of monitoring to achieve therapeutic efficacy while minimizing toxicity . The relationship between drug concentrations and clinical outcomes supports the implementation of TDM as a standard practice in managing patients receiving imatinib therapy.
Case Studies
- Case Study on Adverse Drug Reactions : A cohort study indicated that patients experiencing ADRs had significantly higher total and unbound concentrations of this compound compared to those without ADRs. This finding underscores the potential for increased toxicity associated with elevated metabolite levels .
- Impact of Co-Medications : Another case report detailed how co-administration of St. John's wort increased the maximum concentration (Cmax) of this compound, leading to concerns regarding potential therapeutic failure due to induced metabolism .
Mécanisme D'action
N-Desmethyl Imatinib exerts its effects by inhibiting the activity of specific tyrosine kinases, including BCR-ABL, c-KIT, and platelet-derived growth factor receptor (PDGFR). These kinases play crucial roles in cell proliferation and survival. By inhibiting these targets, this compound disrupts the signaling pathways that drive the growth and survival of cancer cells, leading to their apoptosis (programmed cell death) .
Comparaison Avec Des Composés Similaires
Imatinib: The parent compound, used widely in cancer treatment.
Nilotinib: Another tyrosine kinase inhibitor with a similar mechanism of action.
Dasatinib: A multi-targeted kinase inhibitor used in the treatment of CML.
Bosutinib: A dual Src/Abl kinase inhibitor used in CML therapy.
Uniqueness of N-Desmethyl Imatinib: this compound is unique due to its formation as a metabolite of Imatinib and its retention of significant biological activity. Unlike some other metabolites, it continues to exert therapeutic effects, making it a valuable compound in both clinical and research settings .
Activité Biologique
N-Desmethyl imatinib (NDMI), also known as CGP 74588, is a significant metabolite of imatinib, a well-known tyrosine kinase inhibitor used primarily in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs). Understanding the biological activity of NDMI is crucial for optimizing therapeutic strategies and managing drug interactions.
Pharmacokinetics and Metabolism
Imatinib is predominantly metabolized by cytochrome P450 enzymes, particularly CYP3A4, to form NDMI, which constitutes about 10-15% of the administered dose of imatinib . The pharmacokinetic profile of NDMI shows that it is well absorbed when administered orally, achieving a bioavailability exceeding 97% .
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Bioavailability | >97% |
Plasma Concentration (Cmax) | 285 ± 95 ng/mL (increased to 318 ± 95 ng/mL with St. John's wort) |
Area Under Curve (AUC) | Not specified |
In Vitro Studies
NDMI has been shown to exhibit biological activity, albeit at a lower potency compared to imatinib. Specifically, its effectiveness against the BCR-ABL fusion protein, which is pivotal in CML, is approximately three times lower than that of imatinib . In studies involving K562 cells (a model for CML), NDMI demonstrated a capacity to inhibit cell proliferation and induce apoptosis in sensitive cell lines, although these effects were significantly weaker than those produced by imatinib .
Interaction with P-Glycoprotein
One critical aspect of NDMI's biological activity is its interaction with P-glycoprotein (P-gp), an efflux transporter that can influence drug resistance. Research indicates that NDMI accumulates more effectively than imatinib in sensitive K562 cells but is less effective in multidrug-resistant K562/Dox cells due to the overexpression of P-gp . This suggests that NDMI may serve as a substrate for P-gp, potentially affecting its therapeutic efficacy in resistant cases.
Drug-Drug Interactions
NDMI influences the pharmacokinetics of co-administered drugs through its inhibition of various cytochrome P450 enzymes (CYP2C8, CYP2D6, and CYP3A4) . This interaction can lead to altered drug levels and efficacy in patients receiving multiple medications. For instance, when combined with St. John's wort, a known inducer of CYP3A4, the plasma concentration of NDMI was observed to increase significantly .
Case Studies
In clinical settings, monitoring the levels of both imatinib and NDMI has proven beneficial for optimizing treatment regimens. A cohort study utilizing LC-MS/MS methods highlighted the importance of therapeutic drug monitoring for improving patient outcomes in CML treatment .
Table 2: Case Study Summary on this compound
Propriétés
IUPAC Name |
N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-(piperazin-1-ylmethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N7O/c1-20-4-9-24(17-26(20)34-28-31-12-10-25(33-28)23-3-2-11-30-18-23)32-27(36)22-7-5-21(6-8-22)19-35-15-13-29-14-16-35/h2-12,17-18,29H,13-16,19H2,1H3,(H,32,36)(H,31,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQYXPHRXIZMDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCNCC3)NC4=NC=CC(=N4)C5=CN=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80193500 | |
Record name | CGP-74588 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80193500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
404844-02-6 | |
Record name | N-Desmethylimatinib | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0404844026 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CGP-74588 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80193500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CGP-74588 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GOH0N63QD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-desmethyl imatinib exert its therapeutic effect?
A: Like its parent compound imatinib, NDI functions as a tyrosine kinase inhibitor. Both compounds exert their primary therapeutic effect by inhibiting the BCR-ABL tyrosine kinase [, , , ], an aberrant protein formed by the fusion of the BCR and ABL genes. This fusion protein drives the uncontrolled proliferation of white blood cells, leading to CML.
Q2: Does this compound exhibit similar potency to imatinib?
A: While both compounds target BCR-ABL, research suggests NDI exhibits a slightly lower potency compared to imatinib [, ]. This difference might be attributed to subtle structural variations influencing their binding affinity to the target kinase.
Q3: Are there any differences in the downstream effects of imatinib and this compound?
A: While both compounds primarily target BCR-ABL, research hints at potential differences in their downstream effects. For example, one study found that ABCG2, a protein involved in drug transport, exhibits a stronger influence on the efficacy of NDI compared to imatinib []. This suggests that the cellular handling and subsequent effects of these compounds might differ, warranting further investigation.
Q4: How is this compound formed in the body?
A: NDI is primarily formed through the metabolism of imatinib by cytochrome P450 (CYP) enzymes, mainly CYP3A4 and CYP2C8 [, , , , ]. This biotransformation process plays a key role in determining the plasma concentrations of both compounds.
Q5: How significant is the contribution of CYP2C8 to this compound formation?
A: Research indicates that genetic variations in the CYP2C8 enzyme can significantly influence the metabolism of imatinib to NDI. Specifically, the CYP2C8*3 polymorphism has been identified as a gain-of-function variant, leading to increased NDI formation [, ]. This highlights the role of pharmacogenomics in understanding interindividual variability in drug response.
Q6: Does apigenin, a natural flavonoid, interact with imatinib metabolism?
A: Studies in rats revealed that apigenin can influence the pharmacokinetics of both imatinib and NDI. Interestingly, the effects varied depending on the duration of apigenin administration. Short-term exposure appeared to inhibit metabolism, while long-term exposure seemed to accelerate it []. This suggests a complex interplay between apigenin and the metabolic pathways involved in imatinib and NDI clearance.
Q7: Why is therapeutic drug monitoring of imatinib and this compound important?
A: Therapeutic drug monitoring (TDM) of imatinib and NDI is crucial due to the substantial interindividual variability in their pharmacokinetics [, , , ]. Factors like age, genetics, co-medications, and disease state can significantly impact drug exposure, influencing both efficacy and toxicity.
Q8: What analytical techniques are commonly employed for quantifying imatinib and this compound?
A: Several analytical methods have been developed and validated for the accurate and sensitive quantification of imatinib and NDI in biological samples. High-performance liquid chromatography (HPLC) coupled with ultraviolet detection (UV) [, ], tandem mass spectrometry (MS/MS) [, , , , , , , , ], and enzyme-linked immunosorbent assay (ELISA) [] are among the most widely used techniques.
Q9: Do drug transporters like ABCB1 (P-glycoprotein) influence the efficacy of imatinib and this compound?
A: Research suggests that ABCB1, a prominent efflux transporter, plays a role in transporting NDI, but its impact on imatinib transport is less pronounced [, ]. This difference might contribute to variations in their intracellular concentrations and subsequent therapeutic effects.
Q10: Are there any known mechanisms of resistance to imatinib and this compound?
A: While both compounds are effective in treating CML, resistance can develop over time. One of the main mechanisms involves mutations in the BCR-ABL kinase domain, reducing the binding affinity of imatinib and NDI [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.